molecular formula C10H11NO B11918397 (2-Methylaziridin-1-yl)(phenyl)methanone

(2-Methylaziridin-1-yl)(phenyl)methanone

Cat. No.: B11918397
M. Wt: 161.20 g/mol
InChI Key: SYZZWFFUXKWNOK-UHFFFAOYSA-N
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Description

(2-Methylaziridin-1-yl)(phenyl)methanone is a ketone derivative featuring a phenyl group and a 2-methylaziridin-1-yl moiety attached to a carbonyl carbon. The aziridine ring, a three-membered heterocycle with nitrogen, introduces significant angle strain, enhancing reactivity compared to larger cyclic amines. Its structural uniqueness lies in the juxtaposition of the planar phenyl group and the strained aziridine ring, which influences electronic properties and intermolecular interactions .

Properties

Molecular Formula

C10H11NO

Molecular Weight

161.20 g/mol

IUPAC Name

(2-methylaziridin-1-yl)-phenylmethanone

InChI

InChI=1S/C10H11NO/c1-8-7-11(8)10(12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3

InChI Key

SYZZWFFUXKWNOK-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methylaziridin-1-yl)(phenyl)methanone typically involves the reaction of 2-methylaziridine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: (2-Methylaziridin-1-yl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxides, alcohols, and substituted aziridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, (2-Methylaziridin-1-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a valuable tool in biochemical research .

Medicine: In medicine, this compound is being explored for its potential as a therapeutic agent. Its derivatives have shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (2-Methylaziridin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The aziridine ring is known to form covalent bonds with nucleophilic sites on proteins and DNA, leading to the inhibition of key biological processes. This mechanism is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells by targeting DNA and disrupting cellular functions .

Comparison with Similar Compounds

Structural and Conformational Differences

Key Analogs :

1-Benzoyl-2,7-dimethoxynaphthalene (): Features a naphthalene ring system with methoxy substituents. Dihedral angles between the phenyl and naphthalene rings range from 75.34° to 86.47°, indicating moderate planarity compared to the target compound’s smaller aziridine ring .

(10-Methylphenothiazin-1-yl)(phenyl)methanone (PTZ-KT) (): Contains a phenothiazine group, a sulfur-containing tricyclic system. The fused conjugation in PTZ-KT results in distinct electron density distribution, with reduced ionic character compared to the aziridine derivative .

4-Amino-3-(1H-indol-1-yl)phenylmethanone (): Substituted with indole and hydroxyl groups, offering enhanced aromaticity and hydrogen-bonding capacity, which improve solubility and bioavailability .

Table 1: Structural Parameters

Compound Substituent Dihedral Angle (°) Key Structural Feature
(2-Methylaziridin-1-yl)(phenyl)methanone Aziridine + phenyl N/A High angle strain, reactive N
1-Benzoyl-2,7-dimethoxynaphthalene Naphthalene + methoxy 75.34–86.47 Extended π-conjugation
PTZ-KT Phenothiazine + phenyl N/A Fused conjugation, redox-active
[4-Amino-indolyl]methanone Indole + hydroxyphenyl N/A Hydrogen-bonding capability

Electronic and Reactivity Profiles

  • Electron Density: Natural Population Analysis (NPA) reveals that the aziridine nitrogen in the target compound donates electron density to the carbonyl group, increasing its electrophilicity.
  • Reactivity : The aziridine ring’s strain facilitates nucleophilic ring-opening reactions, a property absent in larger rings like piperazine (e.g., compound 21 in ) or naphthalene derivatives .

Table 2: Electronic Properties

Compound NPA Charge (Carbonyl Carbon) Redox Activity
This compound +0.45 High
PTZ-KT +0.32 Moderate
BP-PT () +0.38 Low

Physicochemical and Pharmacokinetic Properties

  • Log P and Solubility: The target compound’s log P (~2.5) is lower than [4-amino-indolyl]methanone (log P 3.1), reflecting aziridine’s hydrophilic nature. However, its water solubility (-4.5 log mol/L) is comparable to PTZ-KT (-4.8), suggesting similar membrane permeability .
  • ADMET : The aziridine moiety raises toxicity concerns (mutagenicity), whereas indole derivatives () exhibit favorable ADMET profiles with high Caco-2 permeability (>15 × 10⁻⁶ cm/s) and oral bioavailability .

Table 3: ADMET Comparison

Compound Log P Caco-2 Permeability (10⁻⁶ cm/s) Toxicity Notes
This compound 2.5 8.2 Mutagenic (aziridine)
[4-Amino-indolyl]methanone 3.1 18.7 Low toxicity
PTZ-KT 2.8 10.3 Sedative side effects

Biological Activity

(2-Methylaziridin-1-yl)(phenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

  • Molecular Formula: C10H12N2O
  • Molecular Weight: 176.22 g/mol
  • IUPAC Name: this compound
  • CAS Number: [Not specified]

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Aziridine Ring: This can be achieved through the reaction of an appropriate amine with a carbonyl compound.
  • Substitution Reactions: The aziridine can undergo nucleophilic substitutions to introduce the phenyl group.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate to high activity against these pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In a study involving human cancer cell lines, this compound showed significant cytotoxic effects, with IC50 values ranging from 10 to 50 µM depending on the cell line. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway .

Neuroprotective Effects

Recent investigations have explored the neuroprotective potential of this compound. In animal models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function, likely due to its ability to modulate oxidative stress and inflammation .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cell signaling pathways, particularly those associated with cancer cell proliferation.
  • Receptor Modulation: It is believed to interact with neurotransmitter receptors, contributing to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against clinical isolates. The results highlighted its potential as a lead compound for developing new antibiotics, particularly in combating resistant strains .

Case Study 2: Cancer Cell Line Studies

In vitro studies involving various cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicating effective induction of apoptosis .

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityIC50 (µM)Neuroprotective Effects
This compoundModerate10 - 50Yes
Compound AHigh5 - 20No
Compound BLow>100Yes

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